molecular formula C11H18O5 B12520880 5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid CAS No. 819868-34-3

5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid

Cat. No.: B12520880
CAS No.: 819868-34-3
M. Wt: 230.26 g/mol
InChI Key: XQBZPOIHEZQMNN-UHFFFAOYSA-N
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Description

5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid is a compound that features an oxetane ring, which is a four-membered cyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid typically involves the reaction of 3-ethyloxetan-3-yl methanol with a suitable carboxylic acid derivative. One common method is the esterification of 3-ethyloxetan-3-yl methanol with 5-oxopentanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to reflux to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or ethers .

Scientific Research Applications

5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid is unique due to its specific combination of the oxetane ring and the pentanoic acid moiety. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

819868-34-3

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

5-[(3-ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid

InChI

InChI=1S/C11H18O5/c1-2-11(6-15-7-11)8-16-10(14)5-3-4-9(12)13/h2-8H2,1H3,(H,12,13)

InChI Key

XQBZPOIHEZQMNN-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)COC(=O)CCCC(=O)O

Origin of Product

United States

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